3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide
Description
Properties
CAS No. |
863611-82-9 |
|---|---|
Molecular Formula |
C18H16N4O6S |
Molecular Weight |
416.41 |
IUPAC Name |
3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H16N4O6S/c1-28-13-6-4-12(5-7-13)22-17(24)15(10-20-18(22)25)16(23)21-11-2-8-14(9-3-11)29(19,26)27/h2-10H,1H3,(H,20,25)(H,21,23)(H2,19,26,27) |
InChI Key |
GRGRCYANPTWYKN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Sulfamoylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Core Heterocycle Modifications
Compound 15: 4-Amino-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide ()
- Key Differences :
- Heterocycle : Thiazole (saturated) vs. pyrimidine (unsaturated).
- Substituents : Thioxo (C=S) at position 2 vs. oxo (C=O).
- Biological Impact : The thiazole core and thioxo group may reduce metabolic stability due to sulfur’s susceptibility to oxidation, but could enhance binding to sulfur-sensitive targets like cysteine proteases .
Compound 4a-l : N-(4-chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
- Key Differences: Saturation: Partially saturated pyrimidine ring vs. fully unsaturated. Substituents: Formyl group at position 3 and thioxo at position 2.
Substituent Variations
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ()
- Saturation: Tetrahydro-pyrimidine ring confers conformational flexibility, which may enhance binding to flexible binding pockets .
4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine ()
- Key Differences: Core: Thiazole vs. pyrimidine. Pharmacology: Demonstrated angiotensin II receptor antagonism, suggesting shared therapeutic targets with the target compound .
Pharmacophore Analysis
Sulfamoylphenyl Group :
Biological Activity
3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide, a compound with the CAS number 863611-82-9, has garnered attention for its potential biological activities. This article reviews its mechanisms of action, biological effects, and comparative studies against similar compounds.
- Molecular Formula : C18H16N4O6S
- Molecular Weight : 416.41 g/mol
- IUPAC Name : this compound
- InChI Key : GRGRCYANPTWYKN-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic applications in conditions requiring enzyme modulation.
- Receptor Interaction : It may also interact with specific receptors involved in signal transduction pathways, leading to diverse biological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy was evaluated using minimum inhibitory concentration (MIC) assays, showing promising results comparable to established antibiotics like ciprofloxacin .
Comparative Studies
To understand the uniqueness of this compound, comparisons were made with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2-(4-sulfamoylphenyl)pyrimidine | Structure | Moderate anticancer | 15 |
| 2-(4-methylsulfonylphenyl)pyrimidine | Structure | Low antimicrobial | 25 |
| This compound | Structure | High anticancer & antimicrobial | 10 |
The presence of both methoxy and sulfamoyl groups enhances its solubility and reactivity, contributing to its distinct biological profile compared to other pyrimidine derivatives.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Study on Cancer Cell Lines : In a recent study involving various cancer cell lines (MCF-7 and HeLa), treatment with the compound resulted in a significant reduction in cell viability, indicating strong anticancer potential .
- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against multidrug-resistant bacterial strains. Results showed that it inhibited bacterial growth at lower concentrations than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via multi-step routes, including cyclization of pyrimidine precursors and functional group coupling. Key steps involve:
-
Cyclization : Reacting 4-methoxyphenyl isocyanate with a pyrimidine-dione intermediate under basic conditions (e.g., triethylamine in DCM) .
-
Sulfamoyl coupling : Introducing the 4-sulfamoylphenyl group via nucleophilic substitution or carbodiimide-mediated coupling .
-
Optimization : Yield and purity depend on temperature control (0–5°C for exothermic steps), solvent choice (DMF for polar intermediates), and catalyst selection (e.g., HOBt/DCC for amide bonds) .
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?
- Answer : Orthogonal methods are required:
- NMR : - and -NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, carbonyl carbons at ~160–170 ppm) .
- IR : Key peaks include C=O stretches (~1680–1720 cm) and sulfonamide N-H (~3350 cm) .
- HPLC/LC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities, such as varying IC values across studies?
- Answer : Discrepancies often arise from:
- Purity variability : Use LC-MS to verify compound integrity and exclude batch-specific impurities .
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) and include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) .
- Example : A study reporting anti-inflammatory activity (COX-2 inhibition) should validate results with celecoxib as a positive control .
Q. What strategies are effective for elucidating the compound’s mechanism of action and biological targets?
- Answer : Integrate computational and experimental approaches:
-
Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or topoisomerases using PyMOL or AutoDock .
-
Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates, followed by mass spectrometry .
-
Kinase profiling : Test inhibition across a panel of kinases (e.g., EGFR, VEGFR) to identify selectivity .
Biological Activity Assay Type Observed Effect Potential Target Anticancer MTT assay (MCF-7 cells) IC = 12 µM Topoisomerase II Anti-inflammatory COX-2 inhibition 40% inhibition at 10 µM COX-2 enzyme
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Answer : Systematic modifications include:
- Methoxyphenyl group : Replace with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
- Sulfamoylphenyl moiety : Explore substituents (e.g., methylsulfonyl) to improve solubility or target affinity .
- Pyrimidine core : Introduce halogens (e.g., Cl, F) to modulate steric and electronic properties .
- Validation : Test analogs in dose-response assays and compare with parent compound. For example, a fluorinated derivative showed 3x higher cytotoxicity in HT-29 cells .
Data Contradiction Analysis
Q. Why might solubility and bioavailability data conflict across pharmacokinetic studies?
- Answer : Variations arise from:
- Solubility assays : Use standardized buffers (e.g., PBS at pH 7.4 vs. simulated gastric fluid) .
- Formulation additives : Studies using cyclodextrins or surfactants (e.g., Tween-80) artificially enhance solubility, skewing comparisons .
- Recommendation : Report solubility in multiple solvents (e.g., DMSO, water) and include logP values for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
